potassium;(4-acetylphenyl)-trifluoroboranuide
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Overview
Description
Potassium (4-acetylphenyl)-trifluoroboranuide is a chemical compound with the molecular formula C8H7BF3KO. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-acetylphenyl)-trifluoroboranuide can be synthesized through the reaction of 4-acetylphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of potassium (4-acetylphenyl)-trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-acetylphenyl)-trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (4-acetylphenyl)-trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (4-acetylphenyl)-trifluoroboranuide in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from potassium (4-acetylphenyl)-trifluoroboranuide is transferred to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (4-acetylphenyl)-trifluoroboranuide is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar coupling reactions but lacks the acetyl group, which can influence reactivity and selectivity.
Potassium (4-methoxyphenyl)-trifluoroboranuide: Contains a methoxy group instead of an acetyl group, affecting its electronic properties and reactivity.
These comparisons highlight the specific advantages of potassium (4-acetylphenyl)-trifluoroboranuide in various chemical processes.
Properties
IUPAC Name |
potassium;(4-acetylphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUXIRSHKHCTTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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